N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide
Description
Properties
CAS No. |
775289-86-6 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C21H24N2O/c1-3-18(16-7-5-4-6-8-16)21(24)22-12-11-17-14-23-20-10-9-15(2)13-19(17)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24) |
InChI Key |
KAPDNUXJGFUHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole reaction offers a direct route to 5-methylindole derivatives. Cyclization of phenylhydrazine with 4-methylpentan-2-one under acidic conditions yields 5-methylindole. Subsequent formylation at the 3-position via Vilsmeier-Haack reaction introduces a formyl group, which is reduced to a hydroxymethyl intermediate using NaBH4. Conversion to the ethylamine side chain is achieved through a two-step process:
-
Mitsunobu Reaction : Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of ethanol installs the ethyl alcohol moiety.
-
Curtius Rearrangement : Reaction with diphenylphosphoryl azide (DPPA) and tert-butanol generates the protected amine, which is deprotected using HCl/dioxane.
Table 1: Optimization of Indole Ethylamine Synthesis
Synthesis of 2-Phenylbutanoic Acid
Friedel-Crafts Acylation
Benzene reacts with butyryl chloride in the presence of AlCl3 to form 2-phenylbutan-1-one, which is oxidized to the carboxylic acid using KMnO4 under acidic conditions.
Grignard Addition
Phenylmagnesium bromide adds to ethyl acrylate, followed by hydrolysis and oxidation with Jones reagent (CrO3/H2SO4) to yield 2-phenylbutanoic acid. This method offers superior regioselectivity (>90%) compared to Friedel-Crafts.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 2-phenylbutanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 2-(5-methyl-1H-indol-3-yl)ethylamine. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding the target amide in 82% purity after silica gel chromatography.
BOP-Cl Assisted Coupling
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl) in anhydrous DCM with TEA as a base achieves near-quantitative conversion within 2 hours at room temperature. This method, adapted from methyl esterifications of indole acetic acids, minimizes racemization and side reactions.
Table 2: Comparative Analysis of Amidation Methods
| Method | Reagents | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, TEA, DCM | 24 | 78 | 95 |
| BOP-Cl | BOP-Cl, TEA, DCM | 2 | 94 | 98 |
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 min) accelerates the amidation step, enhancing yield to 92% while reducing reaction time by 75% compared to conventional heating. This technique, validated in pyrazoline syntheses, is particularly effective for thermally stable intermediates.
Purification and Characterization
-
Flash Chromatography : Ethyl acetate/hexane gradients (1:4 → 1:1) resolve unreacted starting materials and by-products.
-
Spectroscopic Validation :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Quinazoline Derivatives (e.g., Compound 11g)
- Structure : 6,7-Dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine (11g) replaces the phenylbutanamide group with a quinazolin-4-amine core .
- Key Differences :
- The quinazoline ring introduces aromaticity and hydrogen-bonding capacity via nitrogen atoms.
- Methoxy groups enhance solubility compared to the hydrophobic phenyl group in the target compound.
- Synthesis : Yield (72%) and purity (97%) are comparable to typical amide syntheses, suggesting similar efficiency for the target compound’s preparation .
Sulfonamide Analogs (e.g., Compound 5i)
- Structure : N-[2-(5-Methyl-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5i) features a sulfonamide group instead of the butanamide .
- Key Differences :
- Sulfonamides are more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), altering ionization states under physiological conditions.
- The alkyne spacer in 5i may confer rigidity, contrasting with the flexible ethyl chain in the target compound.
Polyamine Conjugates (e.g., Compound 20a)
- Structure : N1,N6-Bis(3-(2-(5-methyl-1H-indol-3-yl)-2-oxoacetamido)propyl)hexane-1,6-diaminium trifluoroacetate (20a) is a dimeric structure with indolglyoxyl-polyamine chains .
- Key Differences :
- Increased molecular weight (~601 vs. ~350 for the target) reduces membrane permeability.
- Trifluoroacetate counterions enhance solubility but introduce ionic character absent in the neutral target compound.
Substituent Modifications
Indole Substitution Patterns
- 5-Methoxy vs. The target’s 5-methyl group enhances lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) .
- 5-Hydroxy Derivatives: Compounds like 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide () exhibit phenolic -OH groups, enabling stronger hydrogen bonding but lower metabolic stability .
Amide Chain Variations
- 2-Ethyl vs. The target’s phenyl group may enhance binding to aromatic residues in biological targets (e.g., enzyme active sites).
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (Inferred) | ~150–160* | ~70–85* | Phenylbutanamide, 5-methylindole | ~350* |
| 6i (Pyrazolo[4,3-c]pyridine derivative) | 224–226 | 80 | Ester, pyrazole | 440 |
| 3ka (2-Phenylbutanamide) | 135–136 | 85 | Phenylbutanamide | 177 |
| 5i (Sulfonamide) | N/A | 72 | Sulfonamide, alkyne | ~280* |
Spectroscopic Signatures
- IR Spectroscopy :
- NMR :
Biological Activity
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its role in various biological processes. The presence of the phenylbutanamide side chain contributes to its pharmacological properties.
The mechanism of action for this compound involves several pathways:
- Cell Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, a critical process for cell division.
- Antimicrobial Activity : Research indicates that indole derivatives exhibit antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other indole derivatives that target EGFR and BRAF pathways .
Anticancer Activity
This compound has been evaluated for its anticancer effects. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition. For instance, compounds derived from indole structures have shown IC50 values ranging from 26 nM to 86 nM against breast cancer cells (MCF-10A) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-10A | 33 |
| Erlotinib | MCF-10A | 80 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro tests revealed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | ≤0.25 |
| E. coli | 16 |
Case Studies and Research Findings
- Anticancer Studies : A study investigating the effects of various indole derivatives found that this compound exhibited significant antiproliferative activity comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against MRSA, demonstrating a lack of cytotoxicity towards human embryonic kidney cells while maintaining strong antibacterial activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the indole structure significantly influence biological activity, emphasizing the importance of specific substitutions for enhanced efficacy against targeted diseases .
Q & A
What are the recommended synthetic routes for N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide, and how can reaction efficiency be optimized?
Level: Basic
Methodological Answer:
The synthesis of indole derivatives typically involves functionalizing the indole core, followed by coupling with a phenylbutanamide moiety. A literature-based approach (e.g., Yang et al., 2010) for analogous indole compounds suggests starting with a pre-synthesized 5-methylindole intermediate . Key steps include:
- Alkylation: Introduce the ethyl linker via nucleophilic substitution or reductive amination.
- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the indole-ethylamine intermediate with 2-phenylbutanoic acid.
- Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield. Monitor purity via HPLC at each stage .
How can computational methods like quantum chemical calculations be integrated into the design of this compound's synthesis?
Level: Advanced
Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways . For this compound:
- Transition State Analysis: Map energy barriers for critical steps (e.g., amide bond formation) to identify rate-limiting stages.
- Solvent Effects: Simulate solvent interactions using COSMO-RS to optimize reaction media.
- Machine Learning: Train models on analogous indole syntheses to predict optimal conditions (temperature, catalyst) .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm indole C3 substitution (δ 6.8–7.2 ppm for H-2/H-4 protons) and amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H] ~377.2 g/mol).
- X-ray Crystallography: For crystalline derivatives, resolve bond angles and stereochemistry (e.g., analogous structures in ) .
How should researchers address discrepancies in biological activity data between this compound and its structural analogs?
Level: Advanced
Methodological Answer:
- Structural Comparisons: Use PubChem similarity data (e.g., ) to identify analogs with modified substituents (e.g., hydroxyl vs. methyl groups).
- Assay Validation: Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables.
- Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., logP, H-bond donors) with activity trends .
What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?
Level: Basic/Advanced
Methodological Answer:
- Process Control: Implement continuous flow chemistry (RDF2050108) to enhance reproducibility and reduce byproducts .
- Membrane Separation: Use nanofiltration (RDF2050104) to purify intermediates, replacing column chromatography .
- Quality-by-Design (QbD): Define critical process parameters (CPPs) via DOE (design of experiments) to ensure batch consistency .
How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
Level: Advanced
Methodological Answer:
- Multiphysics Modeling: Simulate heat/mass transfer in reactors to prevent hotspots during exothermic steps (e.g., amide coupling).
- Autonomous Labs: Integrate AI with robotic platforms for real-time adjustment of reaction parameters (e.g., pH, stirring rate) .
- Data Feedback Loops: Use experimental results to refine predictive models, accelerating optimization cycles .
What are the critical considerations in designing in vitro assays to evaluate the pharmacological potential of this indole derivative?
Level: Basic
Methodological Answer:
- Cell Line Selection: Prioritize cancer cell lines (e.g., MCF-7, HeLa) based on prior indole bioactivity data ( ) .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC. Include positive controls (e.g., doxorubicin).
- Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts.
How do structural modifications at the indole 5-methyl position influence the compound's physicochemical properties?
Level: Advanced
Methodological Answer:
- Lipophilicity: Replace the 5-methyl group with polar substituents (e.g., -OH, -NH) to reduce logP, improving aqueous solubility ( ) .
- Steric Effects: Use molecular docking to assess how bulkier groups (e.g., -CF) affect target binding (e.g., kinase active sites).
- Metabolic Stability: Compare microsomal stability of methyl vs. deuterated methyl analogs to guide prodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
